molecular formula C8H5NO B1222142 Benzoyl cyanide CAS No. 613-90-1

Benzoyl cyanide

Cat. No. B1222142
CAS RN: 613-90-1
M. Wt: 131.13 g/mol
InChI Key: GJQBHOAJJGIPRH-UHFFFAOYSA-N
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Patent
US04209462

Procedure details

Using apparatus and a procedure such as was used in Example 1, 140.5 grams (1.0 mole) of benzoyl chloride, 55.0 grams (1.1 moles) of sodium cyanide and 20.0 grams of copper filings were charged to a flask and heated under nitrogen, with stirring, to reflux temperature. The reaction mixture was maintained at a temperature ranging from 190° C. to 200° C. for about 4.5 hours. The reaction mixture was then cooled, diluted with 100 ml. toluene and suction filtered. The filtrate was then distilled to produce 75.0 grams (57.3% yield) of benzoyl cyanide having a boiling point of 48° C. at 0.01 mm. Hg. The distilled product became a semi-solid material at room temperature.
Quantity
140.5 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three
Yield
57.3%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C-:10]#[N:11].[Na+]>[Cu]>[C:1]([C:10]#[N:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
140.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
20 g
Type
catalyst
Smiles
[Cu]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged to a flask
TEMPERATURE
Type
TEMPERATURE
Details
heated under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at a temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
ADDITION
Type
ADDITION
Details
diluted with 100 ml
FILTRATION
Type
FILTRATION
Details
toluene and suction filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was then distilled

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 57.3%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.